molecular formula C12H19NO B1379336 benzyl[(2S)-3-methoxybutan-2-yl]amine CAS No. 1807882-43-4

benzyl[(2S)-3-methoxybutan-2-yl]amine

Cat. No. B1379336
CAS RN: 1807882-43-4
M. Wt: 193.28 g/mol
InChI Key: NYOVNDDKJJBZGQ-VUWPPUDQSA-N
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Description

Benzyl[(2S)-3-methoxybutan-2-yl]amine, also known as BAMBA, is a molecule that belongs to the family of organic compounds called primary alkylamines. It has a molecular weight of 193.29 . It is a liquid at room temperature .


Molecular Structure Analysis

The IUPAC name for benzyl[(2S)-3-methoxybutan-2-yl]amine is (2S)-N-benzyl-3-methoxybutan-2-amine . The InChI code is 1S/C12H19NO/c1-10(11(2)14-3)13-9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3/t10-,11?/m0/s1 .


Physical And Chemical Properties Analysis

Benzyl[(2S)-3-methoxybutan-2-yl]amine is a liquid at room temperature . It has a molecular weight of 193.29 .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry Applications

  • Anticonvulsant and Neuroprotective Effects : Compounds synthesized through EDC coupling reactions, including derivatives similar to benzyl[(2S)-3-methoxybutan-2-yl]amine, have shown promise as anticonvulsants with neuroprotective effects. This indicates potential application in the development of treatments for neurological disorders (Hassan, Khan, & Amir, 2012).

  • Analgesic Activity : The synthesis and evaluation of benzyl[(2S)-3-methoxybutan-2-yl]amine derivatives have led to compounds with considerable analgesic activity, highlighting their potential in pain management (Rádl, Hezký, Konvička, & Krejci, 2000).

  • Antimicrobial and Antifungal Applications : Modified polymers incorporating benzyl[(2S)-3-methoxybutan-2-yl]amine derivatives have shown promising antibacterial and antifungal activities, suggesting their use in medical applications, particularly in combating infections (Aly & El-Mohdy, 2015).

Polymer Science and Material Engineering

  • Amine-Reductant Initiators for Polymerization : A study on amine-peroxide redox polymerization revealed the efficiency of certain benzyl[(2S)-3-methoxybutan-2-yl]amine derivatives as initiators. This application is crucial for industrial manufacturing processes and biomedical applications, where these initiators can enhance efficiency and biocompatibility (Kim et al., 2019).

Synthetic Methodology

  • Green Chemistry Approaches : The use of benzyl[(2S)-3-methoxybutan-2-yl]amine derivatives in 'green' methodologies has been explored, particularly in the efficient and selective benzoylation of nucleosides. This represents a sustainable approach to chemical synthesis, minimizing the environmental impact (Prasad et al., 2005).

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

(2S)-N-benzyl-3-methoxybutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-10(11(2)14-3)13-9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3/t10-,11?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOVNDDKJJBZGQ-VUWPPUDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)OC)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(C)OC)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl[(2S)-3-methoxybutan-2-yl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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